molecular formula C18H18FN5O2S B2509501 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide CAS No. 1251626-12-6

2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2509501
CAS No.: 1251626-12-6
M. Wt: 387.43
InChI Key: RCUAUPXWYNRYCY-UHFFFAOYSA-N
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Description

2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H18FN5O2S and its molecular weight is 387.43. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties

Research has demonstrated that derivatives of 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide possess significant antibacterial activities. A study by Iqbal et al. (2017) synthesized N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, finding them to exhibit moderate inhibitory effects against various Gram-negative bacterial strains, including Salmonella typhi and Escherichia coli, with compound 8g showing the most potent growth inhibition (Iqbal et al., 2017). Another study by Khalid et al. (2016) focused on the synthesis and antibacterial study of N-substituted derivatives of a similar compound structure, which also demonstrated moderate to good antibacterial activity (Khalid et al., 2016).

Anticancer Activities

Moreover, the compound and its derivatives have been explored for their anticancer properties. Vinayak et al. (2014) synthesized 2-chloro N-aryl substituted acetamide derivatives of a similar compound and evaluated their cytotoxicity on various human cancer cell lines, including PANC-1, HepG2, and MCF7. Among these compounds, one demonstrated high cytotoxicity, indicating potential anticancer activity (Vinayak et al., 2014). Fallah-Tafti et al. (2011) synthesized N-benzyl-substituted acetamide derivatives containing thiazole instead of pyridine, showing inhibition of c-Src kinase, which is relevant for cancer treatment, indicating these compounds' potential as anticancer agents (Fallah-Tafti et al., 2011).

Properties

IUPAC Name

2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2S/c19-14-3-1-12(2-4-14)16-22-23-17(26-16)13-5-8-24(9-6-13)11-15(25)21-18-20-7-10-27-18/h1-4,7,10,13H,5-6,8-9,11H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUAUPXWYNRYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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